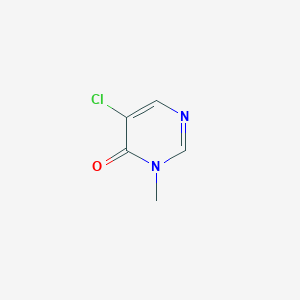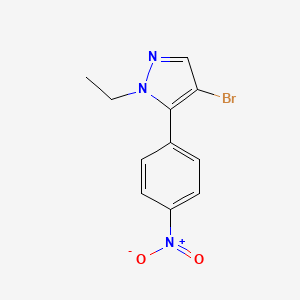![molecular formula C8H4BrN3 B13672374 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)
8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 8th position and a cyano group at the 5th position. This compound is part of the broader class of imidazo[1,2-A]pyridines, which are known for their significant applications in organic synthesis and pharmaceutical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile typically involves the cyclization of 2-aminopyridine with appropriate brominated ketones. One common method includes the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, promoting a one-pot tandem cyclization/bromination process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization and bromination reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like TBHP or other peroxides can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules.
Biology and Medicine: Imidazo[1,2-A]pyridine derivatives have shown significant activity against various diseases, including tuberculosis (TB).
Industry: The compound is used in the development of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-TB activity, the compound may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
- 8-Bromoimidazo[1,2-A]pyridine-6-carbonitrile
- 3-Bromoimidazo[1,2-A]pyridine
Comparison: 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Eigenschaften
Molekularformel |
C8H4BrN3 |
|---|---|
Molekulargewicht |
222.04 g/mol |
IUPAC-Name |
8-bromoimidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-6(5-10)12-4-3-11-8(7)12/h1-4H |
InChI-Schlüssel |
KYFTYEFXZHRLCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC=C(C2=N1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)





![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)

![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
